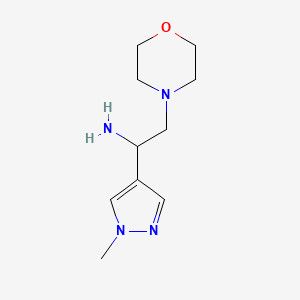

1-(1-Methyl-1H-pyrazol-4-yl)-2-morpholinoethanamine

Description

Properties

IUPAC Name |

1-(1-methylpyrazol-4-yl)-2-morpholin-4-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O/c1-13-7-9(6-12-13)10(11)8-14-2-4-15-5-3-14/h6-7,10H,2-5,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYVEESSKDBXHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(CN2CCOCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)-2-morpholinoethanamine can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with morpholine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol under reflux conditions. Another approach involves the use of 1-methyl-1H-pyrazole-4-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride, followed by reaction with morpholine to yield the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(1-Methyl-1H-pyrazol-4-yl)-2-morpholinoethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles such as amines or thiols.

Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

1-(1-Methyl-1H-pyrazol-4-yl)-2-morpholinoethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)-2-morpholinoethanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pyrazole Substituents

- 1-Methyl Group (Target Compound): The 1-methylpyrazole group provides steric hindrance and electronic stabilization, enhancing metabolic stability compared to unsubstituted pyrazoles .

Amine Linker and Heterocyclic Moieties

- Morpholine vs. Piperidine (Compound 2): Morpholine’s oxygen atom increases polarity and hydrogen-bonding capacity, improving solubility in aqueous environments. Piperidine, being more basic, may enhance interactions with acidic biological targets .

- Ethylamine vs.

Physicochemical Properties

- Purity and Stability: The target compound and its analogs are typically synthesized with >95% purity (HPLC), ensuring reliability in experimental applications .

- Solubility: Morpholine-containing compounds generally exhibit higher solubility in polar solvents (e.g., water, ethanol) compared to piperidine or phenyl-substituted analogs .

Biological Activity

1-(1-Methyl-1H-pyrazol-4-yl)-2-morpholinoethanamine, a compound featuring a pyrazole and morpholine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : C₈H₁₃N₃O

- CAS Number : 1375963-52-2

- Molecular Weight : 155.21 g/mol

The compound’s structure includes a pyrazole ring that is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-(1-Methyl-1H-pyrazol-4-yl)-2-morpholinoethanamine. For instance, related pyrazole derivatives have demonstrated selective cytotoxicity against various cancer cell lines. A notable study reported that benzofuroxan derivatives exhibited significant antileukemia activity, increasing the lifespan of mice with P388 murine leukemia tumors after administration of doses ranging from 1.25 to 5 mg/kg .

The biological activity of pyrazole derivatives often involves the inhibition of glycolysis in tumor cells, leading to reduced energy production and subsequent apoptosis. The interaction with nitric oxide (NO) pathways has also been observed, where certain derivatives act as NO donors, influencing cellular signaling pathways that regulate cell growth and apoptosis .

Case Studies

A case study involving a series of pyrazole derivatives revealed their effectiveness against cervical carcinoma (M-HeLa) and human breast adenocarcinoma (MCF-7) cell lines. The compounds showed comparable efficacy to Doxorubicin, a standard chemotherapeutic agent, indicating their potential as alternative anticancer therapies .

In vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of 1-(1-Methyl-1H-pyrazol-4-yl)-2-morpholinoethanamine on various cancer cell lines. The results indicated that the compound exhibits a dose-dependent inhibition of cell proliferation.

In vivo Studies

In vivo studies using animal models have demonstrated the compound's potential efficacy in reducing tumor growth and enhancing survival rates in treated subjects. The lethal dose (LD50) for related compounds was established at approximately 22 mg/kg, suggesting a favorable safety profile for further development .

Comparative Analysis

| Compound | Target Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-(1-Methyl-1H-pyrazol-4-yl)-2-morpholinoethanamine | MCF-7 | TBD | Apoptosis induction |

| Benzofuroxan Derivative | M-HeLa | TBD | Glycolysis inhibition |

| Doxorubicin | Various | ~0.5 | DNA intercalation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.